1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride
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Overview
Description
1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride is a chemical compound with the molecular formula C13H21ClN4O and a molecular weight of 284.79 g/mol. This compound is known for its unique molecular structure, which includes a morpholinoethyl group attached to a phenylguanidine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride typically involves the reaction of 4-(2-morpholinoethyl)aniline with cyanamide under specific reaction conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-(2-Piperidinoethyl)phenyl)guanidine hydrochloride: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may result in different chemical properties and biological activities.
1-(4-(2-Dimethylaminoethyl)phenyl)guanidine hydrochloride: The presence of a dimethylaminoethyl group in this compound can influence its reactivity and interaction with molecular targets.
1-(4-(2-Pyrrolidinoethyl)phenyl)guanidine hydrochloride: The pyrrolidinoethyl group in this compound may confer unique chemical and biological characteristics compared to the morpholinoethyl group.
Each of these similar compounds has distinct features that make them suitable for specific applications, highlighting the uniqueness of this compound in various research contexts.
Properties
IUPAC Name |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17;/h1-4H,5-10H2,(H4,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHWQRPOFOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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